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molecular formula C3H5BrO2 B595124 3-Bromopropionic-2,2,3,3-d4 Acid CAS No. 1219799-25-3

3-Bromopropionic-2,2,3,3-d4 Acid

Cat. No. B595124
M. Wt: 156.999
InChI Key: DHXNZYCXMFBMHE-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434712B2

Procedure details

A 100 mL, 3-neck round bottom flask was charged with 3-bromopropanoic acid (500 mg, 3.27 mmol) and methanol (10 mL), potassium hydroxide (KOH, 403 mg, 7.19 mmol) was added, followed by 3,3,3-trifluoropropane-1-thiol (468 mg, 3.60 mmol). The mixture was heated at 50° C. for 4 hours, after which it was acidified with 2 N hydrochloric acid and extracted with methyl tert-butylether (MTBE, 2×10 mL). The organic layer was concentrated to dryness to afford a light yellow oil (580 mg, 88%): 1H NMR (400 MHz, CDCl3) δ 2.83 (td, J=7.1, 0.9 Hz, 2H), 2.78-2.64 (m, 4H), 2.48-2.32 (m, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
403 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
468 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
88%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[OH-].[K+].[F:9][C:10]([F:15])([F:14])[CH2:11][CH2:12][SH:13].Cl>CO>[F:9][C:10]([F:15])([F:14])[CH2:11][CH2:12][S:13][CH2:2][CH2:3][C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrCCC(=O)O
Name
Quantity
403 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
468 mg
Type
reactant
Smiles
FC(CCS)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl tert-butylether (MTBE, 2×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC(CCSCCC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 580 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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